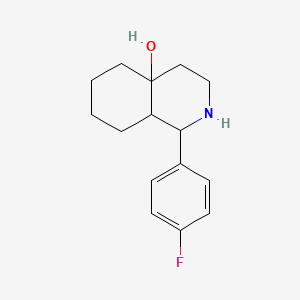

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol

説明

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol is a fluorinated octahydroisoquinoline derivative characterized by a hydroxyl group at the 4a-position and a 4-fluorophenyl substituent. The compound’s molecular formula is C₁₅H₁₈FNO (calculated molar mass: 247.31 g/mol). Octahydroisoquinolines are saturated analogs of isoquinoline, a heterocyclic aromatic compound, and their reduced saturation often enhances conformational flexibility and bioavailability.

Structure

3D Structure

特性

IUPAC Name |

1-(4-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO/c16-12-6-4-11(5-7-12)14-13-3-1-2-8-15(13,18)9-10-17-14/h4-7,13-14,17-18H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJVTBCKCFMOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNC(C2C1)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as 1-(4-Fluoro-phenyl)-3-phenyl-propenone, using a reducing agent like sodium borohydride. The reaction is typically carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, where the precursor compound is hydrogenated in the presence of a catalyst like palladium on carbon. This method allows for the efficient production of the compound on a larger scale .

化学反応の分析

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol has several scientific research applications:

Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and other advanced materials.

作用機序

The mechanism of action of 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.

類似化合物との比較

Key Differences:

- Substituent: The 4-fluorophenyl group is replaced with a 4-(dimethylamino)phenyl moiety.

- Electronic Effects: The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, increasing basicity compared to the electron-withdrawing fluoro group.

- Safety Profile : Requires stringent handling precautions (e.g., P201: "Use only with specialized training"; P210: "Avoid heat/open flames") .

Table 1: Physicochemical Comparison

2-[1-(4-Fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2-yl]-N-(4-methoxyphenyl)acetamide (CAS: 1008633-24-6)

Key Differences:

Table 2: Structural and Physical Comparison

Implications of Structural Variations

Electron Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the dimethylamino analog, as fluorine often reduces susceptibility to oxidative metabolism. The dimethylamino group’s electron-donating nature could improve solubility in acidic environments but may increase toxicity risks .

Pharmacokinetics :

- The acetamide derivative’s larger size and hydrogen-bonding capacity (from -CONH- and hydroxyl groups) suggest altered absorption and distribution profiles compared to the simpler target compound .

Safety and Handling: The dimethylamino derivative’s stringent safety protocols highlight the importance of substituent-driven reactivity differences .

生物活性

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol is characterized by its unique isoquinoline framework, which is known for its diverse biological activities. The presence of the fluorine atom in the para position of the phenyl group can significantly influence the compound's pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol exhibit notable anticancer activities. For instance, derivatives of isoquinoline have shown effectiveness against various cancer cell lines, including leukemia and breast cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study published in 2025 demonstrated that a related isoquinoline derivative inhibited the growth of acute lymphoblastic leukemia cells with an IC50 value of 0.5 µM. This suggests that 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol may possess similar properties, warranting further investigation into its anticancer effects .

Neuroprotective Effects

Isoquinoline derivatives are also recognized for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings:

A study evaluated the neuroprotective effects of various isoquinoline derivatives, showing that they could reduce oxidative stress markers in neuronal cell cultures. The results indicated a significant decrease in cell death under oxidative stress conditions, highlighting their potential as neuroprotective agents .

Pharmacological Profile

The pharmacological profile of 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol includes interactions with several biological targets:

| Target | Activity | Reference |

|---|---|---|

| Dopamine Receptors | Agonistic activity | |

| Serotonin Receptors | Antagonistic activity | |

| Glucocorticoid Receptors | Modulation of activity |

Synthesis and Derivatives

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol can be synthesized through various methods, including catalytic hydrogenation and cyclization reactions involving appropriate precursors. The synthesis process is crucial for developing derivatives with enhanced biological activity.

Synthetic Pathway Example:

The synthesis begins with a substituted phenyl compound that undergoes cyclization to form the isoquinoline structure, followed by reduction to yield the final product. This method allows for modifications that can enhance the compound's efficacy against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。